molecular formula C16H24O10 B14720828 Ethyl 2,5,8,11-tetramethyl-4,7,10,13-tetraoxo-3,6,9,12-tetraoxatetradecan-1-oate CAS No. 6288-26-2

Ethyl 2,5,8,11-tetramethyl-4,7,10,13-tetraoxo-3,6,9,12-tetraoxatetradecan-1-oate

Cat. No.: B14720828
CAS No.: 6288-26-2
M. Wt: 376.36 g/mol
InChI Key: YDQFEYZKJCQJIE-UHFFFAOYSA-N
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Description

Ethyl 2,5,8,11-tetramethyl-4,7,10,13-tetraoxo-3,6,9,12-tetraoxatetradecan-1-oate is a complex organic compound characterized by its multiple oxo and ether groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,5,8,11-tetramethyl-4,7,10,13-tetraoxo-3,6,9,12-tetraoxatetradecan-1-oate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to esterification and oxidation reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, are crucial to achieving consistent quality. Additionally, purification techniques like distillation, crystallization, and chromatography are employed to isolate and refine the compound.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,5,8,11-tetramethyl-4,7,10,13-tetraoxo-3,6,9,12-tetraoxatetradecan-1-oate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Ethyl 2,5,8,11-tetramethyl-4,7,10,13-tetraoxo-3,6,9,12-tetraoxatetradecan-1-oate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2,5,8,11-tetramethyl-4,7,10,13-tetraoxo-3,6,9,12-tetraoxatetradecan-1-oate involves its interaction with molecular targets and pathways. The compound’s multiple functional groups allow it to participate in various chemical reactions, influencing biological processes and industrial applications. For instance, its ester and ether groups can interact with enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

  • Ethyl 2,5,8,11-tetramethyl-4,7,10,13-tetraoxo-3,6,9,12-tetraoxatetradecan-1-oate
  • Tetraethyl orthosilicate
  • 7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin
  • (E,E,E)-3,7,11,15-Tetramethylhexadeca-1,3,6,10,14-pentaene

Comparison: this compound is unique due to its specific arrangement of oxo and ether groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and applications. For example, Tetraethyl orthosilicate is primarily used in the semiconductor industry, while this compound has broader applications in chemistry and biology.

Properties

CAS No.

6288-26-2

Molecular Formula

C16H24O10

Molecular Weight

376.36 g/mol

IUPAC Name

[1-[1-(1-ethoxy-1-oxopropan-2-yl)oxy-1-oxopropan-2-yl]oxy-1-oxopropan-2-yl] 2-acetyloxypropanoate

InChI

InChI=1S/C16H24O10/c1-7-22-13(18)8(2)24-15(20)10(4)26-16(21)11(5)25-14(19)9(3)23-12(6)17/h8-11H,7H2,1-6H3

InChI Key

YDQFEYZKJCQJIE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)OC(=O)C(C)OC(=O)C(C)OC(=O)C(C)OC(=O)C

Origin of Product

United States

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